1-Ethyl-3-(4-methylphenyl)urea
Description
1-Ethyl-3-(4-methylphenyl)urea is a substituted urea derivative characterized by an ethyl group attached to one nitrogen atom and a 4-methylphenyl group attached to the adjacent nitrogen. Ureas are widely studied for their dynamic covalent bonding properties, making them valuable in self-healing polymers, pharmaceutical intermediates, and agrochemicals . The methyl substituent on the phenyl ring enhances lipophilicity, which influences solubility and interaction with hydrophobic matrices in material science applications. The compound’s structure is confirmed via ¹H NMR spectroscopy, with a distinct peak at 5.87 ppm corresponding to the urea bond .
Properties
IUPAC Name |
1-ethyl-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-11-10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVXVHYLNJAOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297118 | |
| Record name | 1-ethyl-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84662-50-0 | |
| Record name | NSC114141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethyl-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-methylphenyl)urea can be synthesized through the reaction of 4-methylphenyl isocyanate with ethylamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with different functional groups.
Scientific Research Applications
1-Ethyl-3-(4-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of fatty acids. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes.
Comparison with Similar Compounds
(a) 1-Ethyl-3-(4-methylphenethyl)urea
- Structure : Contains a phenethyl spacer (CH₂CH₂) between the phenyl ring and urea nitrogen.
- NMR studies confirm urea bond formation at 5.87 ppm, similar to the target compound .
- Applications : Preferred in materials requiring reversible bond formation.
(b) 1-Ethyl-3-(4-oxocyclohexyl)urea
- Structure : Cyclohexyl group with a ketone substituent replaces the methylphenyl group.
- Properties : The cyclohexyl ring introduces steric bulk, while the ketone enhances polarity. Likely less thermally stable due to oxidative sensitivity of the ketone.
- Applications : Intermediate in pharmaceutical synthesis (e.g., patented derivatives) .
(c) Nithiazid (1-Ethyl-3-(5-nitro-2-thiazolyl)urea)
(d) 1-Ethyl-3-(2-hydroxyethyl)urea
- Structure : Hydroxyethyl group replaces the methylphenyl substituent.
- Properties : Higher hydrophilicity (logP ~0.5) due to the hydroxyl group, enabling solubility in polar solvents. Molecular weight: 132.16 g/mol .
- Applications: Potential use in hydrophilic polymer networks or drug delivery systems.
Electronic and Solubility Profiles
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | 4-methylphenyl | ~178.23 | Lipophilic (logP ~2.1), stable urea bond (¹H NMR: 5.87 ppm) | Self-healing polymers, agrochemicals |
| Nithiazid | 5-nitro-2-thiazolyl | 229.22 | High reactivity, bioactive (IC₅₀: <10 μM in antimicrobial assays) | Pharmaceuticals |
| 1-Ethyl-3-(2-hydroxyethyl)urea | 2-hydroxyethyl | 132.16 | Hydrophilic (logP ~0.5), hydrogen-bonding capacity | Drug delivery, hydrogels |
| Tosyloxy-substituted ureas | p-toluenesulfonyloxy | ~350–400 | High polarity, sulfonate esters enhance solubility in polar aprotic solvents | Reactive intermediates |
Biological Activity
1-Ethyl-3-(4-methylphenyl)urea (C10H14N2O) is an organic compound belonging to the class of phenylureas, known for their diverse biological activities and applications in agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and potential applications.
Chemical Structure and Properties
This compound features a urea functional group with an ethyl group and a para-methylphenyl substituent. Its molecular weight is approximately 178.24 g/mol. The specific substitution pattern of this compound may confer distinct biological activities compared to similar compounds.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methylphenyl isocyanate with ethylamine. Various methods have been explored to optimize yield and purity, including:
- Refluxing in organic solvents : This method allows for better solubility and reaction kinetics.
- Use of catalysts : Catalysts can enhance the reaction rate and yield.
The versatility in synthesizing this compound is essential for developing targeted applications in various fields .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. In vitro screening against various bacterial strains has shown promising results:
| Bacterial Strain | Inhibition (%) |
|---|---|
| Escherichia coli | 70% |
| Klebsiella pneumoniae | 65% |
| Acinetobacter baumannii | 80% |
| Pseudomonas aeruginosa | 75% |
| Staphylococcus aureus | 85% |
The compound exhibited significant growth inhibition against Acinetobacter baumannii, suggesting its potential as an antimicrobial agent .
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with bacterial targets. These studies indicate that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to cell death .
Study on Antimicrobial Efficacy
In a comparative study published in MDPI, a series of urea derivatives were synthesized and tested for their antimicrobial activity. Among these, this compound demonstrated notable efficacy against Staphylococcus aureus with an inhibition rate of approximately 85%. This study underscores the potential for further development of this compound as a therapeutic agent against resistant bacterial strains .
Application in Agriculture
Phenylureas have also been explored for their herbicidal properties. Research indicates that derivatives like this compound can inhibit weed growth by interfering with photosynthesis or other metabolic processes in plants. This application highlights the dual utility of such compounds in both medical and agricultural fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
